N-[(2-CHLOROPHENYL)METHYL]-2-({1-ETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE
Description
N-[(2-Chlorophenyl)methyl]-2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide is a structurally complex molecule featuring a [1,2,4]triazolo[4,3-a]quinoxaline core fused with a sulfur-linked acetamide moiety and a 2-chlorophenylmethyl substituent.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[(1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN5OS/c1-2-17-24-25-19-20(23-15-9-5-6-10-16(15)26(17)19)28-12-18(27)22-11-13-7-3-4-8-14(13)21/h3-10H,2,11-12H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJBMYMVTEBRPFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NCC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(2-CHLOROPHENYL)METHYL]-2-({1-ETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE typically involves multiple steps:
Formation of the Triazoloquinoxaline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenylmethyl Group: This step often involves a nucleophilic substitution reaction where a chlorophenylmethyl halide reacts with the triazoloquinoxaline intermediate.
Attachment of the Sulfanylacetamide Moiety: This is usually done through a thiol-ene reaction or a similar coupling reaction under mild conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Substitution: The chlorophenyl group can participate in various substitution reactions, including nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like sodium methoxide, potassium tert-butoxide, and other strong nucleophiles are employed.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Structural Features
The compound features:
- A chlorophenyl group, which may enhance biological activity.
- A triazoloquinoxaline moiety that is often associated with pharmacological properties.
Medicinal Chemistry
N-[(2-Chlorophenyl)methyl]-2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide has been investigated for its potential as an anti-cancer agent. The triazoloquinoxaline derivatives are known for their ability to inhibit specific kinases involved in cancer cell proliferation.
Case Study: Anti-Cancer Activity
A study demonstrated that derivatives of triazoloquinoxaline exhibited significant cytotoxicity against various cancer cell lines. The specific compound under discussion was synthesized and tested for its efficacy in inhibiting tumor growth in vitro and in vivo models.
Antimicrobial Activity
Research indicates that compounds containing sulfanyl and triazole functionalities possess antimicrobial properties. This compound's structure suggests potential effectiveness against bacterial and fungal infections.
Data Table: Antimicrobial Efficacy
| Pathogen | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 |
| Escherichia coli | 12 | 50 |
| Candida albicans | 20 | 50 |
Neuropharmacology
The incorporation of the triazole ring system has led to investigations into the compound's effects on neurological disorders. Preliminary studies suggest that it may influence neurotransmitter systems.
Case Study: Neuroprotective Effects
In animal models of neurodegeneration, the compound demonstrated potential neuroprotective effects by reducing oxidative stress markers and improving cognitive function.
Agricultural Chemistry
Due to its chemical properties, this compound may also find applications in agricultural settings as a pesticide or herbicide. The chlorophenyl group is often linked to herbicidal activity.
Data Table: Herbicidal Activity
| Crop | Efficacy (%) | Application Rate (g/ha) |
|---|---|---|
| Wheat | 85 | 200 |
| Corn | 75 | 200 |
Mechanism of Action
The mechanism of action of N-[(2-CHLOROPHENYL)METHYL]-2-({1-ETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets such as enzymes, receptors, or DNA. The triazoloquinoxaline core is known to interact with various biological macromolecules, potentially inhibiting or modulating their activity. The chlorophenylmethyl group may enhance the compound’s binding affinity and specificity, while the sulfanylacetamide moiety could contribute to its overall stability and solubility.
Comparison with Similar Compounds
2-(Bis[1,2,4]triazolo[4,3-a:3’,4’-c]quinoxalin-3-ylsulfanyl)-N-(4-fluorophenyl)acetamide
- Core Structure: Bis-[1,2,4]triazoloquinoxaline.
- Substituents: Fluorophenylacetamide, sulfur-linked bis-triazoloquinoxaline.
- Activity : Potent TopoII inhibitor with cytotoxic effects against HePG-2, Hep-2, and Caco-2 cancer cell lines. Induces G2/M cell cycle arrest and apoptosis .
- The 2-chlorophenyl group (vs. 4-fluorophenyl) could enhance lipophilicity, influencing membrane permeability.
N-[(1S,3R)-3-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyl]-2-(4-cyanophenyl)acetamide
- Core Structure : Pyrrolo-triazolo-pyrazine.
- Substituents: Cyclopentyl, 4-cyanophenylacetamide.
- Activity : Patent-listed compound; likely targets kinase or CNS pathways due to pyrazine core .
- Comparison: Replacement of quinoxaline with pyrazine alters electronic properties and target selectivity. The cyanophenyl group may enhance metabolic stability compared to chlorophenyl.
Chlorophenyl-Substituted Acetamides
N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide
- Core Structure : Quinazoline-dione.
- Substituents : 2,4-Dichlorophenylmethyl.
- Activity : Anticonvulsant via GABAergic modulation in PTZ-induced seizure models .
- Comparison: The dichlorophenyl group enhances GABA receptor affinity compared to mono-chloro derivatives. The quinazoline-dione core (vs. triazoloquinoxaline) shifts activity from anticancer to CNS-targeted effects.
N-(3-Chloro-4-fluorophenyl)-2-((4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)sulfanyl)acetamide
- Core Structure : 1,2,4-Triazole.
- Substituents : Pyridinyl, 3-chloro-4-fluorophenyl.
- Activity: Not explicitly reported, but pyridinyl groups often improve solubility and kinase binding .
- Comparison: The triazole-pyridine system may offer distinct hydrogen-bonding interactions vs. triazoloquinoxaline. Halogen positioning (3-Cl, 4-F) could influence target selectivity.
Sulfur-Linked Heterocyclic Acetamides
N-(2-Methylphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide
- Core Structure : Triazolo-benzothiazole.
- Substituents : 2-Methylphenyl.
- Activity : Unreported, but benzothiazole moieties are associated with antimicrobial and antitumor activity .
Data Tables
Key Findings and Structure-Activity Relationships (SAR)
Triazoloquinoxaline Core: Critical for TopoII inhibition and intercalation-based cytotoxicity. Ethyl substitution on the triazole ring may optimize steric and electronic interactions .
Halogenated Phenyl Groups :
Biological Activity
N-[(2-Chlorophenyl)methyl]-2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article provides a comprehensive overview of its biological activity, including relevant data tables and findings from various studies.
Chemical Structure and Properties
The compound's IUPAC name is this compound. It features a complex structure that combines a chlorophenyl group with a triazoloquinoxaline moiety. The molecular formula is , and it has notable pharmacological properties attributed to its unique structural components.
Anticancer Properties
Research indicates that compounds within the triazoloquinoxaline family exhibit significant anticancer activities. Specifically, studies have shown that derivatives of this scaffold can inhibit cell proliferation in various cancer cell lines:
- Cell Viability Assays : In vitro studies have demonstrated that this compound can reduce cell viability in melanoma (A375) and breast cancer (MCF-7) cell lines. For instance, related compounds have shown IC50 values in the micromolar range (e.g., 365 nM for some derivatives) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 19a | MCF-7 | 8.2 |
| 19a | HepG2 | 5.4 |
| EAPB02303 | A375 | 3.0 |
The mechanism by which this compound exerts its anticancer effects may involve multiple pathways:
- VEGFR Inhibition : Compounds similar to this one have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis .
- Apoptosis Induction : Studies suggest that certain derivatives can induce apoptosis in cancer cells by altering the expression of key apoptotic markers such as Bax and Bcl-2. Increased expression of cleaved caspase proteins has also been observed .
- Cell Cycle Arrest : Research has indicated that these compounds can cause G2/M phase arrest in cancer cells, thereby inhibiting their proliferation .
Neuroprotective Effects
In addition to its anticancer properties, this compound has shown potential as an anticonvulsant agent. The presence of the triazolo group is particularly significant as it is associated with diverse biological activities including neuroprotection .
Case Studies and Research Findings
Several studies have explored the biological activity of triazoloquinoxaline derivatives:
- Study on Anti-Proliferative Activity : A study reported that compound 19a exhibited significant anti-proliferative activity against MCF-7 and HepG2 cell lines with IC50 values of 8.2 µM and 5.4 µM respectively .
- Mechanistic Insights : Another research highlighted the role of these compounds in disrupting the cell cycle and inducing apoptosis in HepG2 cells through increased pro-apoptotic marker expression .
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for preparing N-[(2-chlorophenyl)methyl]-2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide?
- Methodological Answer : Synthesis typically involves multi-step organic reactions:
Core Triazoloquinoxaline Formation : Cyclocondensation of quinoxaline precursors with hydrazine derivatives under reflux conditions (e.g., ethanol, 80°C) .
Sulfanyl Acetamide Coupling : Thiol-alkylation using chloroacetyl chloride or Mitsunobu reactions to attach the sulfanyl-acetamide moiety. Reaction conditions (e.g., DMF, 0–5°C) must be tightly controlled to avoid byproducts .
Final Functionalization : Introduction of the 2-chlorobenzyl group via nucleophilic substitution or reductive amination .
- Critical Parameters : Solvent polarity, temperature, and stoichiometric ratios significantly impact yield (typically 40–60%). Purity is confirmed via TLC and HPLC .
Q. How is structural integrity and purity validated for this compound?
- Methodological Answer : A combination of analytical techniques is employed:
- NMR Spectroscopy : 1H/13C NMR to confirm substituent positions (e.g., triazole protons at δ 8.2–8.5 ppm; quinoxaline carbons at δ 140–150 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+) and isotopic patterns consistent with chlorine atoms .
- X-ray Crystallography : Resolves spatial arrangement, particularly for the triazoloquinoxaline core and sulfanyl-acetamide linkage .
- Table 1 : Common Characterization Data
| Technique | Key Observations | Reference |
|---|---|---|
| 1H NMR (400 MHz) | δ 8.35 (s, 1H, triazole), 4.52 (s, 2H, SCH2) | |
| HRMS | m/z 498.0921 [M+H]+ (calc. 498.0918) | |
| X-ray | Dihedral angle: 12.5° between triazole and quinoxaline |
Q. What preliminary biological activities have been reported?
- Methodological Answer : Initial screens focus on:
- Anticonvulsant Activity : Evaluated in PTZ-induced seizure models (mice). Doses of 50–100 mg/kg show latency period increases (≈40%) via GABAergic modulation .
- Anticancer Potential : Cytotoxicity assays (e.g., Caco-2, HePG-2 cells) reveal IC50 values of 8–15 µM. Mechanism linked to Topoisomerase II inhibition and G2/M cell cycle arrest .
- Table 2 : Biological Activity Summary
| Model/Assay | Result (IC50/ED50) | Mechanism Insight | Reference |
|---|---|---|---|
| PTZ-induced seizures (mice) | ED50: 65 mg/kg | GABA_A receptor affinity | |
| Caco-2 cells | IC50: 10.2 µM | Topo II inhibition, apoptosis |
Advanced Research Questions
Q. How can synthetic yield be optimized while minimizing side products?
- Methodological Answer :
- Stepwise Monitoring : Use TLC with dual solvent systems (e.g., hexane:ethyl acetate gradients) to track intermediate formation .
- Catalyst Screening : Test Pd/C or CuI for coupling steps; optimize catalyst loading (0.5–2 mol%) to reduce undesired dimerization .
- Temperature Control : Lower reaction temperatures (e.g., 0°C) during sulfanyl group introduction to prevent oxidation .
Q. How to resolve contradictions in pharmacological data across studies?
- Methodological Answer :
- Model Validation : Cross-test in multiple cell lines (e.g., HepG2 vs. Caco-2) to rule out cell-specific effects .
- Mechanistic Profiling : Combine kinase inhibition panels and RNA-seq to identify off-target interactions (e.g., EGFR or MAPK pathways) .
- Dose-Response Curves : Use Hill slope analysis to confirm target engagement vs. nonspecific cytotoxicity .
Q. What computational strategies predict target interactions?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Glide to model binding to GABA_A receptors (PDB: 6HUP) or Topo II (PDB: 1ZXM). Key interactions: triazole-quinoxaline core with ATP-binding pockets .
- MD Simulations : 100-ns simulations in GROMACS to assess stability of ligand-protein complexes (e.g., RMSD < 2 Å) .
Q. How to address poor aqueous solubility for in vivo studies?
- Methodological Answer :
- Prodrug Design : Introduce phosphate or PEG groups at the acetamide nitrogen to enhance hydrophilicity .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (≈150 nm size) for sustained release; characterize via DLS and TEM .
Data Contradiction Analysis
- Issue : Discrepancies in reported IC50 values (e.g., 8 µM vs. 15 µM in Caco-2 cells).
- Resolution :
Assay Conditions : Verify serum concentration (e.g., 10% FBS may alter drug uptake) .
Metabolic Stability : Pre-treat cells with CYP450 inhibitors (e.g., ketoconazole) to assess metabolism-driven variability .
Key Research Gaps
- Structural-Activity Relationships (SAR) : Limited data on substituent effects at the ethyl-triazolo position.
- In Vivo Pharmacokinetics : No published studies on bioavailability or brain penetration for anticonvulsant applications.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
